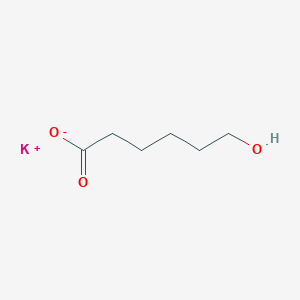

Potassium 6-hydroxyhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of potassium carboxylates, similar to potassium 6-hydroxyhexanoate, generally involves the neutralization of a carboxylic acid with potassium hydroxide. While the papers do not describe the synthesis of potassium 6-hydroxyhexanoate specifically, they do discuss the synthesis of related potassium compounds. For example, the synthesis of potassium peroxogermanates from hydrogen peroxide aqueous solutions of hydroxogermanates is described . This suggests that potassium salts can be synthesized through reactions in aqueous solutions, potentially applicable to the synthesis of potassium 6-hydroxyhexanoate.

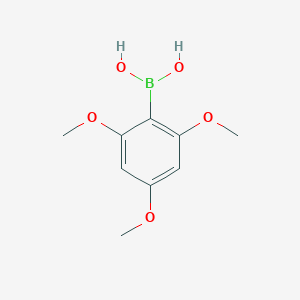

Molecular Structure Analysis

The molecular structure of potassium carboxylates is characterized by the presence of a potassium ion and a carboxylate anion. The papers provide insights into the structures of various potassium compounds. For instance, the crystal structure of potassium 2,6-dihydroxybenzoate shows that potassium ions are bridged by coordinated organic ligands . This information can be extrapolated to suggest that in potassium 6-hydroxyhexanoate, the potassium ion may also be coordinated to the carboxylate and hydroxyl groups of the anion.

Chemical Reactions Analysis

The chemical reactions involving potassium compounds are diverse. The papers do not specifically address reactions of potassium 6-hydroxyhexanoate, but they do mention reactions of other potassium salts. For example, the potassium salt of the hexanuclear carbonyl cobaltate is described, which contains an octahedral cluster of metal atoms surrounded by CO groups . This indicates that potassium salts can participate in complex formation with various ligands, which could also be true for potassium 6-hydroxyhexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium carboxylates depend on the nature of the carboxylate anion. The papers provide information on properties such as thermal stability and crystal structure. For instance, the thermal stability of anhydrous potassium 2,6-dihydroxybenzoate is reported, with decomposition occurring at 230°C . This suggests that potassium 6-hydroxyhexanoate may also have specific thermal properties that could be determined experimentally. Additionally, the crystal structures of various potassium compounds are discussed, which can give insights into the potential crystal structure of potassium 6-hydroxyhexanoate .

Aplicaciones Científicas De Investigación

-

- Summary of Application : The acetylation of free nucleosides is achieved using acetic anhydride/acetic acid as a reusable solvent and acetylating regent . This process is used to modify nucleosides, which have significant biological and pharmacological properties .

- Methods of Application : A series of nucleosides, including ribosyl, deoxyribosyl, arabinosyl, acyclic and pyranosyl, and many clinical drugs were acetylated efficiently, even on a large scale (200 g) .

- Results or Outcomes : The acetylation of nucleosides using this method is highly practical and efficient .

-

Use in Biomedical Applications

- Summary of Application : Polyhydroxyalkanoates (PHAs), a class of compounds similar to Potassium 6-hydroxyhexanoate, are used in producing functional and biodegradable materials for a wide variety of biomedical applications .

- Methods of Application : The specific methods of application can vary widely depending on the specific biomedical application .

- Results or Outcomes : The use of PHAs has become an essential area of research because of their potential use in producing functional and biodegradable materials .

- Polyhydroxyalkanoates for Biomedical Applications

- Summary of Application : Polyhydroxyalkanoates (PHAs), a class of compounds similar to Potassium 6-hydroxyhexanoate, are used in producing functional and biodegradable materials for a wide variety of biomedical applications .

- Methods of Application : The specific methods of application can vary widely depending on the specific biomedical application .

- Results or Outcomes : The use of PHAs has become an essential area of research because of their potential use in producing functional and biodegradable materials .

- Polyhydroxyalkanoates for Tissue Engineering

- Summary of Application : Polyhydroxyalkanoates (PHAs), a class of compounds similar to Potassium 6-hydroxyhexanoate, are used in tissue engineering . They are used to create scaffolds that provide a three-dimensional structure for cell growth .

- Methods of Application : The specific methods of application can vary widely depending on the specific tissue engineering application .

- Results or Outcomes : The use of PHAs in tissue engineering has shown promising results, with successful growth of various types of tissues .

Safety And Hazards

Potassium 6-hydroxyhexanoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

potassium;6-hydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.K/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNSIPXEFSYNKZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CCO.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 6-hydroxyhexanoate | |

CAS RN |

21810-34-4 |

Source

|

| Record name | Hexanoic acid, 6-hydroxy-, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium 6-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

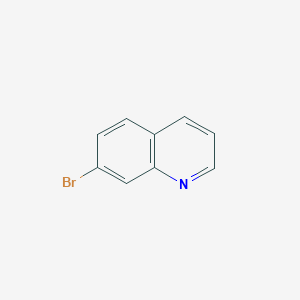

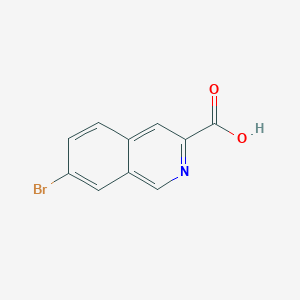

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

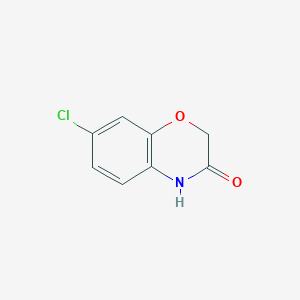

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)